Cyclopropanone

Catalog No.
S1917675
CAS No.
5009-27-8
M.F
C3H4O
M. Wt
56.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanone

CAS Number

5009-27-8

Product Name

Cyclopropanone

IUPAC Name

cyclopropanone

Molecular Formula

C3H4O

Molecular Weight

56.06 g/mol

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2

InChI Key

VBBRYJMZLIYUJQ-UHFFFAOYSA-N

SMILES

C1CC1=O

Canonical SMILES

C1CC1=O

Cyclopropanone (CAS: 5009-27-8) is a highly strained, three-carbon cyclic ketone that serves as an ultra-electrophilic building block in advanced organic synthesis [1]. Unlike standard aliphatic ketones, its coplanar C3O framework possesses an immense ring strain of approximately 49 kcal/mol, rendering the parent compound exceptionally labile and prone to rapid polymerization at room temperature [2]. Consequently, industrial and academic buyers typically procure cyclopropanone in the form of stable equivalents—such as hemiacetals or 1-sulfonylcyclopropanols—which liberate the free ketone in situ under controlled conditions [1]. This controlled-release procurement strategy allows chemists to harness cyclopropanone's unparalleled reactivity for complex ring expansions, cycloadditions, and nucleophilic insertions that are thermodynamically impossible with larger, unstrained cyclic ketones [2].

Substituting cyclopropanone with larger cyclic homologs like cyclobutanone or cyclopentanone fundamentally fails due to a lack of sufficient thermodynamic driving force. The ~49 kcal/mol ring strain of cyclopropanone acts as a chemical spring, enabling catalyst-free ring-opening and formal cycloadditions at cryogenic temperatures[1]. In contrast, cyclobutanone (ring strain ~26 kcal/mol) requires harsh thermal conditions or heavy transition-metal catalysis to undergo analogous formal ring expansions, and it completely fails to react with weak nucleophiles like unactivated aldehydes [2]. Furthermore, acyclic substitutes like acetone completely lack the capacity for the sp2-to-sp3 rehybridization-driven ring cleavage that defines cyclopropanone's utility as a versatile three-carbon insertion unit [1].

Thermodynamic Driving Force: Ring Strain Energy

Cyclopropanone possesses an exceptionally high ring strain compared to larger cyclic ketones, providing a massive thermodynamic driving force for ring-opening and expansion reactions. High-level ab initio calculations demonstrate that cyclopropanone holds approximately 49.0 kcal/mol of strain energy, whereas cyclohexanone holds only 4.3 kcal/mol [1]. This extreme strain acts as a chemical spring, enabling transformations at low temperatures that are thermodynamically inaccessible to unstrained or moderately strained cyclic ketones [1].

Evidence DimensionCalculated Ring Strain Energy (SE)
Target Compound Data49.0 kcal/mol
Comparator Or BaselineCyclohexanone (4.3 kcal/mol)
Quantified DifferenceOver 11-fold higher ring strain energy
ConditionsHigh-level ab initio calculations (CBS-Q level)

This extreme strain energy allows buyers to utilize cyclopropanone as a highly reactive 3-carbon building block for low-temperature ring expansions that fail with standard cyclic ketones.

Kinetic Reactivity: Activation Barrier for Nucleophilic Addition

The extreme electrophilicity of cyclopropanone's carbonyl carbon radically lowers the activation energy required for nucleophilic attack. In computational studies of the Wittig reaction, cyclopropanone exhibits a negative first activation energy barrier (-4.97 kcal/mol) relative to the reactant complex, whereas cyclobutanone (+0.30 kcal/mol) and cyclopentanone (+3.60 kcal/mol) present positive barriers [1]. This kinetic profile allows for near-instantaneous nucleophilic trapping even at -78 °C [1].

Evidence DimensionFirst Activation Energy Barrier (Wittig Reaction)
Target Compound Data-4.97 kcal/mol
Comparator Or BaselineCyclobutanone (+0.30 kcal/mol)
Quantified Difference5.27 kcal/mol lower barrier than cyclobutanone
ConditionsGas phase computational analysis at B3LYP/6-31G** level

Procuring cyclopropanone equivalents ensures rapid, low-temperature nucleophilic additions, minimizing side reactions and degradation that occur when forcing less reactive ketones.

Carbonyl Electrophilicity: Infrared Stretching Frequency

The structural distortion of the three-membered ring forces the carbonyl group into a highly strained geometry, significantly increasing its electrophilic character. This is quantitatively observed in its infrared spectrum, where the C=O stretching frequency occurs near 1815 cm⁻¹, which is approximately 100 cm⁻¹ higher than the stretching frequencies of unstrained acyclic ketones like acetone (~1715 cm⁻¹) [1]. This spectral shift is a direct analytical marker of its extreme sp2-to-sp3 rehybridization drive [1].

Evidence DimensionCarbonyl Stretching Frequency (νC=O)
Target Compound Data~1815 cm⁻¹
Comparator Or BaselineTypical acyclic ketones (~1715 cm⁻¹)
Quantified Difference~100 cm⁻¹ higher stretching frequency
ConditionsStandard infrared spectroscopy

The extreme electrophilicity indicated by this shift guarantees that even weak nucleophiles can initiate ring-enlargement sequences, broadening the scope of compatible substrates.

Workflow Fit: Catalyst-Free Cycloaddition Capabilities

Unlike larger cyclic ketones which typically require transition metal catalysis to undergo formal cycloadditions, cyclopropanone's inherent instability permits catalyst-free insertions. For instance, cyclopropanone generated in situ undergoes stereospecific insertion with cyclic amidines at 0 °C to room temperature without any metal catalyst, whereas cyclobutanone requires transition metal catalysis for analogous formal [4+2] expansions [1]. This fundamentally simplifies reaction workflows [1].

Evidence DimensionCatalyst Requirement for Amidine Insertion
Target Compound DataCatalyst-free (0 °C to RT)
Comparator Or BaselineCyclobutanone (Requires transition metal catalysis)
Quantified DifferenceElimination of metal catalyst requirement
ConditionsIn situ generation from cyclopropanone equivalents with amidines

Eliminating heavy metal catalysts simplifies downstream purification and reduces procurement costs for complex spirocyclic aminal synthesis.

Catalyst-Free Synthesis of Spirocyclic Aminals

Leveraging the catalyst-free insertion capabilities demonstrated in Section 3, cyclopropanone equivalents are the optimal precursors for synthesizing complex aza-polyquinane-type frameworks. The reaction proceeds via the stereospecific insertion of an amidine C=N bond into the C1-C2 bond of cyclopropanone, providing a direct, metal-free route to biologically active oligocyclic systems[1].

Low-Temperature Synthesis of γ-Butyrolactones and γ-Lactams

Driven by the ~49 kcal/mol ring strain relief, cyclopropanone generated in situ can react with weakly nucleophilic aldehydes, ketones, and aldimines at -78 °C. This formal ring-enlargement yields highly substituted γ-butyrolactones and γ-lactams under mild conditions, a transformation that is kinetically impossible with cyclobutanone [2].

Reverse Pauson-Khand Type Cyclopentenone Synthesis

Cyclopropanone acts as a unique 3-carbon building block in Ni-catalyzed formal [3+2] cycloadditions with internal alkynes. This method provides access to 2,3-disubstituted cyclopentenones with complete regiocontrol (favoring reverse Pauson-Khand products), offering a distinct synthetic pathway compared to the [4+2] cycloadditions typical of larger cyclic ketones [3].

XLogP3

-0.3

Other CAS

5009-27-8

Wikipedia

Cyclopropanone

Dates

Last modified: 02-18-2024

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